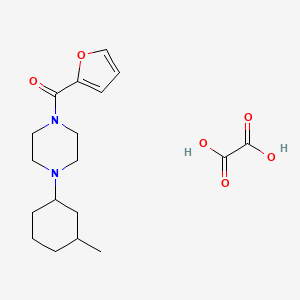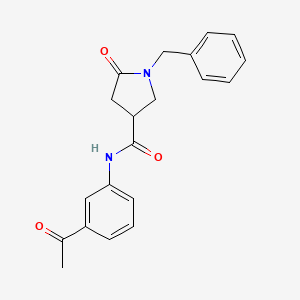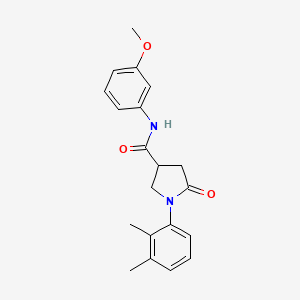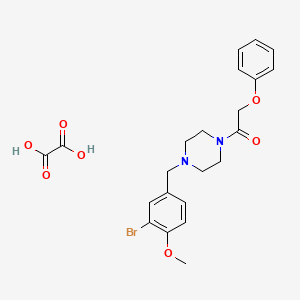
1-(2-furoyl)-4-(3-methylcyclohexyl)piperazine oxalate
Descripción general
Descripción
The interest in piperazine derivatives, including "1-(2-furoyl)-4-(3-methylcyclohexyl)piperazine oxalate", stems from their broad spectrum of pharmacological activities. These compounds are synthesized and evaluated for various biological activities, which contribute to their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the esterification of specific acids with alcohols, followed by a reaction with piperazine. For example, "1-(2-Furoyl)piperazine" was synthesized by esterifying 2-furoic acid with methanol, then reacting with piperazine, showcasing a method that could be relevant to synthesizing the compound of interest (Zheng Xiao-hui, 2010).
Molecular Structure Analysis
The molecular structures of piperazine derivatives are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the compound's molecular framework and the nature of its functional groups.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including Mannich reactions and reactions with different electrophiles, to produce a wide array of compounds. These reactions are crucial for modifying the chemical properties of the compounds to enhance their biological activities (M. Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points and solubility, are characterized to understand their behavior in different environments. These properties are essential for determining the compound's suitability for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through various chemical assays. Studies on "1-(2-furoyl)-4-(3-methylcyclohexyl)piperazine oxalate" and related compounds often focus on their potential as enzyme inhibitors, highlighting their therapeutic value in treating diseases like Alzheimer's (G. Hussain et al., 2016).
Propiedades
IUPAC Name |
furan-2-yl-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-13-4-2-5-14(12-13)17-7-9-18(10-8-17)16(19)15-6-3-11-20-15;3-1(4)2(5)6/h3,6,11,13-14H,2,4-5,7-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYARREBYGIIXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4014166.png)
![2-chloro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4014167.png)
![methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate](/img/structure/B4014169.png)
![11-(5-chloro-2-thienyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014177.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-butylphenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B4014179.png)
![benzyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4014186.png)
![ethyl 2-[(2-anilino-2-oxoethyl)thio]-5-cyano-4-oxo-3-azaspiro[5.5]undec-1-ene-1-carboxylate](/img/structure/B4014196.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4014205.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4014214.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperidinecarboximidamide](/img/structure/B4014230.png)